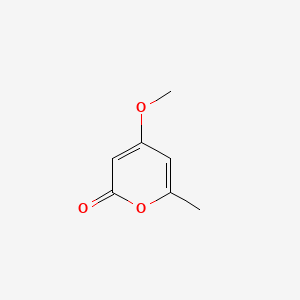

4-Methoxy-6-methyl-2H-pyran-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(9-2)4-7(8)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZAUZNQAMNFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217485 | |

| Record name | 2H-Pyran-2-one, 4-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-89-9 | |

| Record name | 4-Methoxy-6-methyl-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriacetolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-6-methyl-2H-pyran-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIACETOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I7K68X7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4-Methoxy-6-methyl-2H-pyran-2-one: Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-6-methyl-2H-pyran-2-one, a member of the α-pyrone class of heterocyclic compounds, is a naturally occurring lactone that has garnered significant interest within the scientific community. Its unique chemical structure, featuring a conjugated diene system and a methoxy substituent, imparts a range of interesting biological activities and makes it a valuable synthon in organic chemistry.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its key physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its successful isolation, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [2][3] |

| Molecular Weight | 140.14 g/mol | [2][3] |

| CAS Number | 672-89-9 | [2][4] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 83-86 °C | |

| IUPAC Name | 4-methoxy-6-methylpyran-2-one | [2] |

| Synonyms | Methyltriacetolactone | [2] |

Natural Sources: A Fungal Origin

This compound is primarily of microbial origin, with numerous fungal species identified as prolific producers. The biosynthesis of this and related α-pyrones is often associated with polyketide pathways.

Predominant Fungal Genera:

-

Trichoderma : Various species within this genus are well-documented producers of α-pyrones. For instance, related compounds like 6-pentyl-2H-pyran-2-one have been isolated from Trichoderma viride and Trichoderma asperellum.[5] The production of these secondary metabolites is often influenced by culture conditions, highlighting the importance of optimizing fermentation parameters.[6]

-

Aspergillus : Fungi of the genus Aspergillus, such as Aspergillus ficuum, are known to produce a diverse array of secondary metabolites, including pyran derivatives.[7]

-

Penicillium : Marine-sourced fungi, in particular, have shown significant potential for producing novel natural products. A study on Penicillium restrictum isolated from a blue mussel revealed a high chemical diversity of pyran-2-ones, including derivatives of 4-methoxy-2H-pyran-2-one.[8] This suggests that exploring unique ecological niches could lead to the discovery of new sources and analogues.

Isolation and Purification: A Step-by-Step Technical Workflow

The isolation of this compound from fungal cultures is a multi-step process that leverages the compound's physicochemical properties. The following protocol provides a generalized yet detailed workflow that can be adapted based on the specific fungal strain and culture conditions.

I. Fungal Cultivation and Fermentation

The initial and one of the most critical steps is the cultivation of the producing fungal strain. The choice of media and fermentation parameters can significantly impact the yield of the target compound.

Protocol:

-

Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate to a flask containing a seed culture medium (e.g., potato dextrose broth). Incubate at 25-28 °C with shaking (150-180 rpm) for 3-5 days.

-

Production Fermentation: Inoculate a larger volume of production medium (e.g., yeast extract sucrose broth) with the seed culture. The production medium can be varied to optimize the yield, a strategy often referred to as "One Strain Many Compounds" (OSMAC).[6] Incubate for 14-21 days under the same temperature and agitation conditions.

II. Extraction of Crude Metabolites

Following fermentation, the fungal biomass and the culture broth are separated, and the secondary metabolites are extracted using organic solvents.

Protocol:

-

Biomass Separation: Separate the fungal mycelia from the culture broth by vacuum filtration through cheesecloth or a similar filter material.

-

Solvent Extraction:

-

Broth Extraction: Extract the culture filtrate partitioning with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process 2-3 times to ensure complete recovery of the metabolites.

-

Mycelial Extraction: The fungal biomass can also be extracted by soaking in a polar organic solvent like methanol or acetone, followed by filtration and concentration.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Chromatographic Purification

The crude extract, a complex mixture of various metabolites, is then subjected to one or more chromatographic techniques to isolate the this compound.

Protocol:

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, fractions containing the target compound can be pooled, concentrated, and subjected to preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyltriacetolactone | C7H8O3 | CID 12651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular methods unravel the biosynthetic potential of Trichoderma species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Untargeted Metabolomics Approach for the Discovery of Environment-Related Pyran-2-Ones Chemodiversity in a Marine-Sourced Penicillium restrictum - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one from Triacetic Acid Lactone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one, a valuable compound in various chemical sectors, starting from the bio-renewable platform chemical, Triacetic Acid Lactone (TAL). We will delve into the underlying reaction mechanisms, provide a detailed and validated experimental protocol, and discuss the critical aspects of process control and product characterization.

Introduction and Strategic Overview

This compound is a versatile pyrone derivative utilized as a flavoring agent in the food industry, an aromatic component in fragrances, and a key building block in the synthesis of more complex organic and biologically active molecules.[1][2] Its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as Triacetic Acid Lactone (TAL), is an attractive starting material due to its increasing availability from microbial fermentation processes using glucose.[3][4][5][6] This bio-based origin positions TAL as a sustainable feedstock for high-value chemicals.[7][8]

The conversion of TAL to its 4-methoxy derivative is a fundamental O-methylation reaction. This process involves the selective alkylation of the hydroxyl group at the C4 position of the pyrone ring. The strategic choice of reagents and reaction conditions is paramount to ensure high yield and purity, preventing potential side reactions.

The Core Transformation: Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction, specifically an O-alkylation. The hydroxyl group of Triacetic Acid Lactone is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic pyronate anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide, to form the desired ether linkage.

Key Mechanistic Steps:

-

Deprotonation: A base abstracts the acidic proton from the C4-hydroxyl group of TAL. The choice of base is critical; it must be strong enough to deprotonate the hydroxyl group but not so strong as to promote unwanted side reactions.

-

Nucleophilic Attack: The resulting negatively charged oxygen acts as a potent nucleophile. It attacks the methyl group of the methylating agent in a classic SN2 fashion.

-

Product Formation: The displacement of the leaving group from the methylating agent results in the formation of this compound and a salt byproduct.

Diagram of the Synthesis Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the final product.

Reagent and Materials Data

| Reagent/Material | Chemical Formula | Molecular Wt. ( g/mol ) | Moles (mmol) | Amount | Role |

| Triacetic Acid Lactone (TAL) | C₆H₆O₃ | 126.11 | 10.0 | 1.26 g | Starting Material |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g | Base |

| Methyl Iodide | CH₃I | 141.94 | 12.0 | 0.76 mL (1.70 g) | Methylating Agent |

| Anhydrous Acetone | C₃H₆O | 58.08 | - | 50 mL | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Triacetic Acid Lactone (1.26 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous acetone (50 mL) to the flask. Stir the suspension vigorously at room temperature. Causality Note: Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile, and has a suitable boiling point for reflux.

-

Addition of Methylating Agent: Slowly add methyl iodide (0.76 mL, 12.0 mmol) to the stirring suspension using a syringe. Expertise Insight: A slight excess of the methylating agent ensures complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions and simplify purification.

-

Reaction Under Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting TAL spot is no longer visible.

-

Reaction Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. .

-

-

Purification:

-

Dissolve the resulting crude solid in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Trustworthiness Check: These washing steps are crucial to remove any remaining inorganic impurities and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure, white to light yellow crystals of this compound.[1][9]

-

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Compound | Chemical Formula | Molecular Wt. ( g/mol ) | Appearance | Melting Point (°C) |

| Triacetic Acid Lactone | C₆H₆O₃ | 126.11 | Light yellow solid[3] | 188-190 (dec.) |

| This compound | C₇H₈O₃ | 140.14[10][11] | White to light yellow crystalline powder[1][9] | 83-90[1][11] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of a methyl group (singlet, ~2.2 ppm), a methoxy group (singlet, ~3.8 ppm), and two vinyl protons on the pyrone ring (two doublets or singlets, ~5.4 and ~5.9 ppm). The disappearance of the broad hydroxyl proton signal from the starting material is a key indicator of a successful reaction.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon, the enol ether carbons, and the methyl/methoxy carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the α,β-unsaturated lactone carbonyl (C=O) group around 1720 cm⁻¹. It will also show C-O-C stretching frequencies for the ether group and the absence of the broad O-H stretch that would be present in the starting material.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak [M]⁺ should be observed at m/z = 140.14.

Conclusion

The synthesis of this compound from Triacetic Acid Lactone is a robust and efficient transformation that upgrades a bio-based platform chemical into a valuable specialty chemical. The O-methylation reaction, detailed in this guide, follows a well-understood SN2 mechanism. By adhering to the principles of careful reagent selection, controlled reaction conditions, and thorough purification and characterization, researchers can reliably produce this compound in high yield and purity. This process exemplifies a key strategy in modern synthetic chemistry: the conversion of renewable feedstocks into functional molecules for diverse, high-value applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Triacetic acid lactone - Wikipedia [en.wikipedia.org]

- 4. Microbial synthesis of triacetic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 6. Human Metabolome Database: Showing metabocard for triacetate lactone (HMDB0341406) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Methyltriacetolactone | C7H8O3 | CID 12651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-甲氧基-6-甲基-2H-吡喃-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Spectroscopic Guide to 4-Methoxy-6-methyl-2H-pyran-2-one for Researchers and Drug Development Professionals

Introduction: The Significance of 4-Methoxy-6-methyl-2H-pyran-2-one

This compound (CAS No. 672-95-7) is a naturally occurring α,β-unsaturated lactone, a core structural motif found in numerous bioactive natural products. Its derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of novel analogs. This guide delves into the detailed interpretation of its NMR, IR, and MS data, providing the foundational knowledge required for its effective utilization in a research and development setting.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the α,β-unsaturated lactone, the enol ether, and the methyl group, give rise to a unique and well-defined spectroscopic fingerprint. The following sections will dissect the data from each major spectroscopic technique.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, corresponding to the two methyl groups and the vinylic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | s | 1H | H-5 |

| ~5.2 | s | 1H | H-3 |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.2 | s | 3H | -CH₃ |

Interpretation: The downfield chemical shifts of the vinylic protons at C3 and C5 are due to the deshielding effect of the conjugated system and the electron-withdrawing nature of the lactone carbonyl group. The methoxy and methyl protons appear as sharp singlets, as expected. The lack of coupling between the protons confirms their isolated nature within the molecule's spin system.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-2 (C=O) |

| ~160 | C-4 |

| ~158 | C-6 |

| ~98 | C-5 |

| ~89 | C-3 |

| ~56 | -OCH₃ |

| ~20 | -CH₃ |

Interpretation: The carbonyl carbon of the lactone (C-2) resonates at a characteristic downfield position. The olefinic carbons (C-3, C-4, C-5, and C-6) appear in the vinylic region of the spectrum. The upfield signals correspond to the methoxy and methyl carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for data reproducibility and comparison.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher field) NMR spectrometer to ensure adequate signal dispersion. For ¹H NMR, a sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans (1024 or more) and proton decoupling are necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~1640 | Medium | C=C stretch (conjugated) |

| ~1560 | Medium | C=C stretch (conjugated) |

| ~1250 | Strong | C-O-C stretch (enol ether) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

Interpretation: The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an α,β-unsaturated lactone. The conjugation lowers the frequency compared to a saturated lactone. The absorptions in the 1640-1560 cm⁻¹ region are attributed to the C=C double bond stretching vibrations within the pyranone ring. The strong band around 1250 cm⁻¹ is indicative of the C-O-C stretching of the enol ether moiety.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): For a solid sample, Attenuated Total Reflectance (ATR) is a convenient technique. Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and automatically subtracted by the instrument's software.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of small organic molecules, which often leads to characteristic fragmentation patterns that aid in structural elucidation. The molecular weight of this compound is 140.14 g/mol .[2]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - CO]⁺ |

| 97 | High | [M - CO - CH₃]⁺ |

| 69 | High | [M - CO - CH₃ - CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 140, confirming the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an α-pyrone. A characteristic loss of carbon monoxide (CO) from the lactone ring results in the fragment at m/z 112. Subsequent loss of a methyl radical leads to the peak at m/z 97. Further fragmentation, including another loss of CO, gives rise to the ion at m/z 69. The base peak at m/z 43 corresponds to the stable acetyl cation.

Diagram of the proposed mass spectral fragmentation pathway.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns that can be compared with spectral libraries.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, along with the outlined experimental protocols, offer a robust framework for researchers and drug development professionals. A thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the exploration of the chemical and biological potential of this important heterocyclic scaffold.

References

Chemical properties and molecular structure of 4-Methoxy-6-methyl-2H-pyran-2-one

An In-depth Technical Guide to 4-Methoxy-6-methyl-2H-pyran-2-one: Properties, Synthesis, and Applications

Executive Summary

This compound, also known as methyltriacetolactone, is a versatile heterocyclic compound belonging to the pyrone family.[1][2] Its unique structural features, including an α,β-unsaturated lactone system, a methoxy group, and a methyl group, impart a range of chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical and spectroscopic properties, synthetic routes, and its current and potential applications in the pharmaceutical and chemical industries. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a synthetic building block for more complex molecules.[3]

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in chemical systems. The molecule features a six-membered pyranone ring, an endocyclic ester (lactone), which establishes its core reactivity. The placement of the methoxy group at the C4 position and the methyl group at the C6 position are critical to its electronic and steric profile.

Molecular Structure

The systematic IUPAC name for this compound is this compound.[2] Its structure is characterized by the pyran-2-one core, which is a conjugated system contributing to its relative stability and spectroscopic properties.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design. The compound is typically a white to light yellow crystalline powder.[3] It is poorly soluble in water but shows good solubility in various organic solvents, which is a key consideration for its use in organic synthesis.[1][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₃ | [3][5] |

| Molecular Weight | 140.14 g/mol | [2][3][5] |

| CAS Number | 672-89-9 | [3][5] |

| Melting Point | 83-90 °C | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | ≥ 97-98% (typically by GC) | [3][6][7] |

| Solubility | Poorly soluble in water; Soluble in organic solvents | [1][3][4] |

| Storage | Store at room temperature in a well-sealed container | [3][5][8] |

| SMILES | COC1=CC(=O)OC(C)=C1 | [6] |

Spectroscopic Analysis and Characterization

Robust characterization is the cornerstone of chemical research. The elucidation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl protons (CH ₃-C6), a singlet for the methoxy protons (CH ₃-O), and two singlets or doublets for the two vinyl protons on the pyranone ring (at C3 and C5).

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. Key resonances include the carbonyl carbon of the lactone (C2), the enol ether carbon (C4), and the carbons of the methyl and methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11] The spectrum of this compound is characterized by:

-

A strong absorption band around 1700-1725 cm⁻¹ , indicative of the C=O stretch of the α,β-unsaturated lactone.[12]

-

Absorption bands in the 1550-1650 cm⁻¹ region, corresponding to the C=C stretching vibrations within the pyranone ring.

-

Bands around 2850-3000 cm⁻¹ for C-H stretching of the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): In an Electron Impact (EI-MS) spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight (140.14).

-

Fragmentation: Common fragmentation pathways may involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or carbon monoxide (CO), leading to characteristic fragment ions.

| Technique | Expected Key Signals |

| ¹H NMR | δ ~2.1-2.3 ppm (s, 3H, C6-CH₃); δ ~3.8-4.0 ppm (s, 3H, OCH₃); δ ~5.4-6.0 ppm (2H, vinyl H) |

| ¹³C NMR | δ ~164 ppm (C=O); δ ~162 ppm (C4-O); δ ~100-110 ppm (vinyl C); δ ~56 ppm (OCH₃); δ ~20 ppm (CH₃) |

| IR (cm⁻¹) | ~1715 (C=O stretch); ~1640, 1560 (C=C stretch); ~2950 (C-H stretch) |

| MS (m/z) | 140 (M⁺); other fragments corresponding to loss of CO, CH₃, OCH₃ |

Synthesis and Reactivity

This compound serves as a key synthetic intermediate. Understanding its preparation and subsequent reactivity is crucial for its application in the synthesis of more complex target molecules.

Synthetic Pathways

The compound is often synthesized from readily available precursors. A common route involves the methylation of triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone).[13][14] Other approaches may involve cyclization reactions of appropriate acyclic precursors.[15][16] The choice of synthetic route is often dictated by the desired scale, purity requirements, and available starting materials. The general principle involves forming the pyranone ring and then introducing the methoxy group, or vice-versa.

Caption: General workflow for synthesis via methylation.

Chemical Reactivity

The reactivity of the pyranone ring is diverse. It can participate in various reactions, including:

-

Ring-opening reactions: The lactone can be opened under basic or acidic conditions.

-

Diels-Alder reactions: The diene system within the ring can act as a diene in cycloaddition reactions, providing a pathway to complex polycyclic systems.

-

Electrophilic and Nucleophilic Substitution: The electron-rich nature of the ring, influenced by the methoxy group, allows for substitution reactions at the C3 and C5 positions.

Biological Activity and Applications in Drug Development

The 2H-pyran-2-one scaffold is present in numerous natural products and is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[17][18]

Potential Therapeutic Roles

Derivatives of this compound are explored for various therapeutic applications:

-

Anti-inflammatory and Antioxidant: The core structure is investigated as a scaffold for developing compounds with potential anti-inflammatory or antioxidant properties.[3]

-

Antifungal Agents: Related 4-methyl-6-alkyl-α-pyrones have demonstrated significant in-vitro activity against pathogenic fungi, suggesting potential applications in agriculture and medicine.[19]

-

Antitumor and Antiviral: The broader pyranone class has been a source of compounds with antitumor and antiviral (e.g., HIV protease inhibitor) activities.[13][20][21]

Role as a Synthetic Building Block

Beyond its intrinsic bioactivity, the compound's primary value lies in its role as a versatile synthetic precursor.[3] Researchers utilize it to construct more elaborate molecules for drug discovery programs. For instance, it has been used as a model compound to study proton resonances in related, more complex molecules.[4][8][22] This foundational role facilitates advancements in medicinal chemistry and the development of novel therapeutic agents.[3]

Experimental Protocol: Spectroscopic Characterization

This section provides a self-validating protocol for the comprehensive spectroscopic characterization of a newly synthesized or procured batch of this compound. The causality behind each step is explained to ensure reproducibility and accuracy.

Caption: Workflow for spectroscopic validation protocol.

Step-by-Step Methodology:

-

Sample Preparation (The "Why"):

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this non-polar to moderately polar compound and its residual proton signal does not interfere with key compound signals. If solubility is an issue, DMSO-d₆ is a suitable alternative. The concentration is optimized for a good signal-to-noise ratio in a standard acquisition time.

-

IR: For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr. Causality: This creates a transparent matrix for transmission IR, minimizing scattering. Alternatively, use Attenuated Total Reflectance (ATR), which requires minimal sample prep and gives excellent results for solids.

-

MS: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like methanol (MeOH) or acetonitrile (ACN). Causality: Dilution prevents detector saturation, and volatile solvents are necessary for techniques like Electrospray Ionization (ESI) as they evaporate easily to generate gas-phase ions.

-

-

Instrumental Analysis (The "Why"):

-

NMR Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR and a DEPT-135 experiment on a 400 MHz or higher spectrometer. Causality: High-field NMR provides better signal dispersion and resolution. The DEPT-135 experiment is crucial for validation as it differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) carbons, confirming the absence of CH₂ groups and the presence of methyl/methine carbons.

-

IR Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Causality: This range covers the diagnostic functional group region (4000-1500 cm⁻¹) and the unique fingerprint region (1500-400 cm⁻¹), allowing for both functional group identification and comparison to a reference spectrum.[10]

-

MS Acquisition: Infuse the sample into the mass spectrometer. Causality: This allows for the determination of the accurate molecular weight, which is a primary test of identity. The fragmentation pattern serves as a secondary confirmation.

-

-

Data Interpretation and Validation (The "Why"):

-

Processing: Process the raw data (e.g., Fourier transform for NMR).

-

Analysis: Compare the obtained spectra with the expected values listed in Section 2.0 of this guide. Check ¹H NMR integrations to confirm proton ratios. Verify the presence of the C=O and C=C stretches in the IR. Confirm the molecular ion peak in the MS.

-

Validation: The protocol is self-validating. If the data from all three independent techniques (NMR, IR, MS) are consistent with the known structure of this compound, the identity and purity of the sample are confirmed with high confidence. Discrepancies in any one technique would invalidate the result and trigger further investigation (e.g., impurity analysis).

-

References

- 1. chemwhat.com [chemwhat.com]

- 2. Methyltriacetolactone | C7H8O3 | CID 12651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 672-89-9 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. This compound, 97%, 1g | eBay [ebay.com]

- 8. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 4-Hydroxy-6-methyl-2-pyrone | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cenmed.com [cenmed.com]

An In-depth Technical Guide to 4-Methoxy-6-methyl-2H-pyran-2-one: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-methyl-2H-pyran-2-one, a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The document delineates its chemical identity, including its IUPAC name and CAS number, and details its physicochemical properties. A thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), is presented to aid in its identification and characterization. Furthermore, this guide explores the synthesis of this compound, its chemical reactivity, and its burgeoning applications in drug development, with a particular focus on the biological activity of its derivatives as quorum sensing inhibitors. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as methyltriacetolactone, is a pyranone derivative that has garnered interest in various scientific fields.[1] Its unique structural features, including a conjugated pyranone ring system, a methoxy group, and a methyl group, contribute to its distinct reactivity and make it a valuable scaffold in the synthesis of more complex molecules.[1][2] This guide aims to be a definitive resource for researchers, providing in-depth technical information and practical insights into this compound.

Chemical Identity and Physicochemical Properties

A clear identification of this compound is crucial for any scientific endeavor. Its fundamental identifiers and key physicochemical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 672-89-9 | [3] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 83-90 °C | [1][2] |

| Solubility | Soluble in organic solvents, poorly soluble in water. | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the methylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone.[4] Triacetic acid lactone is a naturally occurring polyketide that can be produced via microbial fermentation.[4]

Synthetic Pathway

The synthetic pathway involves the O-methylation of the hydroxyl group at the C4 position of triacetic acid lactone.

Experimental Protocol: Methylation of Triacetic Acid Lactone

The following is a representative protocol for the synthesis of this compound.

Materials:

-

4-hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Add the methylating agent (e.g., dimethyl sulfate) dropwise to the suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with water and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography to obtain a white to light yellow crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[5][6][7]

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.2 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C6 position.

-

δ ~3.8 ppm (s, 3H): This singlet is assigned to the three protons of the methoxy group at the C4 position.

-

δ ~5.5 ppm (s, 1H): This singlet represents the vinyl proton at the C3 position.

-

δ ~5.8 ppm (s, 1H): This singlet is attributed to the vinyl proton at the C5 position.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~20 ppm: Signal for the methyl carbon at C6.

-

δ ~56 ppm: Signal for the methoxy carbon at C4.

-

δ ~90 ppm: Signal for the vinyl carbon at C3.

-

δ ~100 ppm: Signal for the vinyl carbon at C5.

-

δ ~162 ppm: Signal for the carbonyl carbon at C2.

-

δ ~165 ppm: Signal for the carbon at C6.

-

δ ~170 ppm: Signal for the carbon at C4.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[5]

-

~2950-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

-

~1720 cm⁻¹: A strong absorption band characteristic of the α,β-unsaturated ester (lactone) carbonyl group (C=O).

-

~1640 and 1560 cm⁻¹: C=C stretching vibrations of the pyranone ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1][8]

-

Molecular Ion (M⁺): m/z = 140, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: The fragmentation pattern would likely involve the loss of a methyl radical (m/z = 125), a methoxy radical (m/z = 109), and carbon monoxide (m/z = 112), which is characteristic of pyranone structures.[9]

Chemical Reactivity and Synthetic Applications

The pyranone ring in this compound is an electron-deficient system, making it susceptible to nucleophilic attack.[10]

Reactions with Nucleophiles

The compound can react with various nucleophiles, leading to ring-opening or substitution reactions, providing a pathway to a diverse range of other heterocyclic and acyclic compounds.[10][11] For instance, reactions with amines can lead to the formation of pyridinone derivatives.[12]

Precursor in Natural Product Synthesis

The pyranone scaffold is a common motif in many natural products.[3][13] this compound and its derivatives serve as valuable building blocks in the total synthesis of such complex molecules.[13][14]

Applications in Drug Development

The 2H-pyran-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] Derivatives of this compound have shown promise in several therapeutic areas.

Quorum Sensing Inhibition

A significant area of research has been the development of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as inhibitors of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa.[16][17] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[18][19]

-

Mechanism of Action: These pyranone derivatives are thought to act as competitive inhibitors of the LasR and RhlR transcriptional regulators, which are key components of the P. aeruginosa QS system.[16][20]

-

Biological Activity: Certain derivatives with long alkyl chains at the 4-position have demonstrated potent in vitro activity, inhibiting biofilm formation and down-regulating the expression of QS-controlled genes.[16][17]

| Compound Derivative | Target | Biological Effect | Reference |

| 4-(dodecyloxy)-6-methyl-2H-pyran-2-one | LasR/RhlR | Inhibition of biofilm formation and virulence factor production in P. aeruginosa | [16] |

Other Potential Biological Activities

Derivatives of 2H-pyran-2-ones have been reported to exhibit a wide range of biological activities, including:

While specific studies on the parent compound this compound are limited, its role as a key synthetic intermediate suggests its importance in generating libraries of bioactive molecules for drug discovery.

Experimental Protocol: Biofilm Inhibition Assay

The following is a generalized protocol for assessing the biofilm inhibitory activity of pyranone derivatives against P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

96-well microtiter plates

-

Test compounds (pyranone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%)

-

Microplate reader

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth.

-

Dilute the overnight culture in fresh LB broth to a specific optical density (e.g., OD₆₀₀ = 0.02).

-

In a 96-well microtiter plate, add the bacterial suspension to each well.

-

Add different concentrations of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a negative control (no compound).

-

Incubate the plates at 37 °C for 24-48 hours without shaking.

-

After incubation, discard the planktonic bacteria and wash the wells gently with water.

-

Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify biofilm formation.

-

Calculate the percentage of biofilm inhibition compared to the control.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[16] However, standard laboratory safety precautions should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a compound of significant interest to the scientific community. Its well-defined chemical and spectroscopic properties, coupled with its synthetic accessibility, make it a valuable tool in organic chemistry. The demonstrated biological activity of its derivatives, particularly as quorum sensing inhibitors, highlights its potential as a scaffold for the development of novel therapeutics. This technical guide serves as a comprehensive resource to facilitate further research and application of this versatile molecule.

References

- 1. 2H-Pyran-2-one, 4-methoxy-6-methyl- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Triacetic acid lactone - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]

- 11. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elar.urfu.ru [elar.urfu.ru]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]

Biological activity of 4-Methoxy-6-methyl-2H-pyran-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-6-methyl-2H-pyran-2-one Derivatives

Abstract

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities. This technical guide focuses on derivatives of this compound, a key representative of this class. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action underlying their significant antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview grounded in recent scientific literature, complete with detailed experimental protocols and data visualization to facilitate further investigation and application in the field.

Introduction: The 2H-Pyran-2-one Core Scaffold

The 2H-pyran-2-one, a six-membered oxygen-containing heterocycle, serves as a cornerstone for a multitude of biologically active molecules.[1] Its unique electronic and structural features make it an excellent starting point for chemical modifications, enabling the generation of diverse compound libraries for biological screening. Derivatives of this scaffold are known to participate in various biological processes and have been investigated for their therapeutic potential as HIV protease inhibitors, antifungals, antitumor agents, and plant growth regulators.[1]

The parent compound, this compound, is a versatile synthetic intermediate.[2] Its natural analogue, Opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one), isolated from plants like Opuntia dillenii, provides a natural blueprint for developing novel therapeutic agents.[3] The exploration of derivatives of this core structure is driven by the consistent discovery of potent bioactivities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[4][5][6]

Synthetic Strategies for Derivative Generation

The accessibility of the pyranone core through various synthetic routes is a key factor in its widespread study. Multicomponent reactions (MCRs) are particularly efficient, allowing for the one-pot synthesis of highly functionalized 4H-pyran derivatives with high yields and simple work-up procedures.[7]

A common approach involves the condensation of an aldehyde, a malononitrile, and an active methylene compound, often catalyzed by a base like N-methylmorpholine.[7] Modifications can also be made to natural precursors like triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone) through reactions such as bromination and subsequent substitutions to yield a variety of derivatives.[1]

Major Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable range of biological activities. This section provides an in-depth analysis of the most significant findings.

Anticancer and Antiproliferative Activity

The pyran scaffold is a prominent feature in compounds with potent antitumoral effects.[4][8] Derivatives have shown significant growth inhibitory activity against various human tumor cell lines, including colorectal cancer (HCT-116) and breast cancer.[4][9]

Mechanism of Action: CDK2 Inhibition

A key mechanism underlying the anticancer activity of many 4H-pyran derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[4][6] CDK2 is a crucial protein that regulates the G1/S phase transition of the cell cycle.[6] By binding to the ATP pocket of CDK2, these pyran derivatives block its kinase activity, leading to cell cycle arrest and preventing cancer cell proliferation.[4]

Structure-Activity Relationship (SAR) Insights

Studies on 4-amino-2H-pyran-2-one (APO) analogs have provided key SAR insights for anticancer activity[9]:

-

An aromatic group (e.g., phenyl) at the 6-position is critical for activity.

-

A secondary aromatic amine at the 4-position is preferred.

-

Substituents on the 4-position aromatic amine, such as 4'-methyl or 4'-methoxy, can significantly increase potency.[9]

Quantitative Data on Anticancer Activity

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 4d | 4-(3,4-dimethoxyphenyl) | HCT-116 | 75.1 | [4] |

| 4k | 4-(4-(dimethylamino)phenyl) | HCT-116 | 85.88 | [4] |

| Compound 19 | 4-(4-methylanilino)-6-phenyl | Various | 0.082 - 0.163 | [9] |

| Compound 27 | 4-(4-methoxyanilino)-6-phenyl | Various | 0.059 - 0.090 | [9] |

Antimicrobial and Antifungal Activity

Derivatives of the pyran core are well-documented for their broad-spectrum antimicrobial properties.[5][7] This includes activity against Gram-positive bacteria, pathogenic fungi, and even Mycobacterium species.[4][7]

Antibacterial Activity Certain 4H-pyran derivatives have shown potent inhibition of Gram-positive bacterial isolates with IC50 values lower than the standard antibiotic, ampicillin.[4]

Antifungal Activity A range of 4-methyl-6-alkyl-2H-pyran-2-ones have been synthesized and tested against pathogenic fungi like Sclerotium rolfsii and Rhizoctonia solani.[10] The length of the alkyl chain at the C-6 position was found to be crucial for activity, with longer chains (butyl, pentyl, hexyl) showing greater efficacy.[10] For instance, 4-methyl-6-hexyl-alpha-pyrone inhibited the mycelial growth of test fungi by approximately 50% (ED50) at concentrations of 15-50 µg/mL.[10] In greenhouse studies, a 10% emulsion of this compound suppressed disease development in tomato plants by over 90%.[10]

The compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP), found in fungi like Schizophyllum commune, is also noted for its antifungal properties.[11][12]

Anti-Mycobacterium Activity A series of 4H-pyrans and their Schiff base derivatives were evaluated for activity against Mycobacterium bovis (BCG), a surrogate for M. tuberculosis. The preliminary results indicated that most of the tested compounds showed relatively good activity against the organism.[7]

Quantitative Data on Antimicrobial Activity

| Compound Class | Organism(s) | Activity Metric | Value | Reference |

| 4-methyl-6-alkyl-pyrones | Pathogenic Fungi | ED50 | 15-50 µg/mL | [10] |

| 4H-Pyran Derivatives | Mycobacterium bovis | MIC | 32-512 µg/mL | [7][13] |

| 4H-Pyran Derivatives (4g, 4j) | Gram-positive bacteria | IC50 | < Ampicillin | [4] |

Anti-inflammatory Activity

Inflammation is a critical immune response, but chronic inflammation can lead to various diseases.[14] Pyran derivatives, particularly those related to natural flavonoids, have shown potential as anti-inflammatory agents.[15] The mechanism often involves the inhibition of pro-inflammatory mediators.

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages (like RAW264.7 cells) are a standard model for assessing anti-inflammatory activity.[14] Active compounds typically reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[14][16] While direct studies on this compound are less common, related polymethoxyflavonoids and other pyran-containing structures have demonstrated these effects.[15][16]

Enzyme Inhibition: Cholinesterase

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of Alzheimer's disease.[15] Synthetic O-substituted derivatives of the natural pyranone, opuntiol, were screened for their inhibitory activity against these enzymes.[3] The results indicated that specific substitutions could lead to moderate inhibitory activity, highlighting the potential of this scaffold in developing agents for neurodegenerative diseases.[3] For example, one derivative showed an IC50 value of 8.24±0.11 µmoles/L against butyrylcholinesterase.[3]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of pyranone derivatives.

Protocol: Synthesis of a 2-Amino-4H-pyran Derivative

This protocol is adapted from established one-pot, three-component synthesis methods.[7]

Objective: To synthesize 2-amino-3-cyano-4-(4-methoxyphenyl)-6-methyl-4H-pyran.

Materials:

-

4-methoxybenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

N-methylmorpholine (NMM) (0.1 mmol)

-

Ethanol (10 mL)

-

Stir plate, round-bottom flask, condenser

Procedure:

-

Combine 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and ethanol (10 mL) in a 50 mL round-bottom flask.

-

Add the catalyst, N-methylmorpholine (0.1 mmol), to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

-

Upon completion, the solid product will precipitate from the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Protocol: In-Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line (e.g., HCT-116).

Objective: To determine the IC50 value of a pyran derivative against HCT-116 cells.

Materials:

-

HCT-116 human colorectal carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Test pyran derivative, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyran derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The ease of their synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further drug development. The anticancer activity, particularly through the well-defined mechanism of CDK2 inhibition, offers a clear path for rational drug design and optimization.[4][6] Furthermore, their broad-spectrum antimicrobial and antifungal properties address a critical need for new agents to combat infectious diseases.[7][10]

Future research should focus on expanding the structural diversity of these derivatives to refine their structure-activity relationships for each biological target. Investigating their in vivo efficacy, toxicity profiles, and pharmacokinetic properties will be crucial steps in translating these promising laboratory findings into clinically viable therapeutic agents. The continued exploration of this chemical space is certain to yield novel compounds with significant potential to improve human health.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajbasweb.com [ajbasweb.com]

- 13. turkjps.org [turkjps.org]

- 14. mdpi.com [mdpi.com]

- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Therapeutic Applications of Pyran-2-one Compounds

Introduction

Pyran-2-one, a six-membered heterocyclic ring containing an oxygen atom and a lactone group, represents a "privileged structure" in medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[3][4] The inherent chemical reactivity and structural versatility of the pyran-2-one nucleus allow for diverse functionalization, leading to the development of derivatives with potent therapeutic properties. This guide provides a comprehensive overview of the significant therapeutic applications of pyran-2-one compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. For each area, we will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.

Part 1: Anticancer Applications of Pyran-2-one Derivatives

The quest for novel anticancer agents has identified pyran-2-one derivatives as a promising class of compounds.[1][2] Their ability to modulate various cellular processes involved in cancer progression has been extensively documented.

Mechanisms of Action in Cancer Therapy

Pyran-2-one compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. A key mechanism is the induction of apoptosis , or programmed cell death, in cancer cells. Some derivatives have been shown to disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

Another significant mechanism is cell cycle arrest . Fused pyran derivatives have been observed to cause a notable block in the G2/M phase of the cell cycle, which is crucial for chromosome segregation and cell division.[5] This disruption of essential cell division processes inhibits the proliferation of cancer cells.[5] Furthermore, some pyran-2-one compounds can inhibit the activity of key enzymes involved in cancer cell signaling, such as protein kinases.[6] The inhibition of signaling pathways like the PI3K/Akt and MEK/Erk pathways, which are often hyperactivated in cancer, can suppress cell proliferation and survival.

Experimental Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a preliminary indication of a compound's anticancer potential.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyran-2-one compound in a suitable solvent like DMSO.

-

Perform serial dilutions of the compound to achieve a range of desired concentrations.

-

Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[8]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Visualization of Anticancer Signaling Pathway

The following diagram illustrates a simplified representation of how a pyran-2-one derivative might inhibit the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt pathway by a pyran-2-one derivative.

Part 2: Anti-inflammatory Properties of Pyran-2-one Scaffolds

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyran-2-one derivatives have emerged as promising anti-inflammatory agents.[9][10]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyran-2-one compounds are often attributed to their ability to modulate key inflammatory mediators and signaling pathways. One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins.[10] By inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory prostaglandins.

Another important mechanism is the reduction of nitric oxide (NO) production .[9] During inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS).[11] Pyran-2-one derivatives have been shown to suppress the expression of iNOS in macrophages, thereby decreasing NO levels.[9] Furthermore, these compounds can interfere with inflammatory signaling cascades such as the NF-κB and MAPK pathways , which regulate the expression of various pro-inflammatory genes.[9]

In Vitro Anti-inflammatory Assay: Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol: Measurement of Nitric Oxide Production

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

-